1,3-双(4-羟基丁基)四甲基二硅氧烷

描述

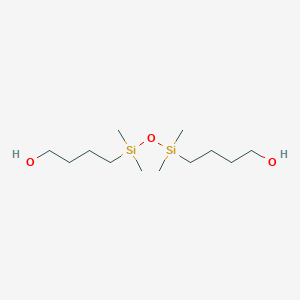

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a silicon-based organic compound that is part of the siloxane family. This compound is characterized by the presence of hydroxybutyl groups attached to a tetramethyldisiloxane backbone. The hydroxyl groups present in the molecule provide reactive sites for further chemical modifications and make it a versatile intermediate for the synthesis of various polymeric and organosilicon compounds .

Synthesis Analysis

The synthesis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane involves the reaction of dimethyldichlorosilane with tetrahydrofuran and magnesium powder as starting materials. The process is followed by mass spectrometric analysis to confirm the structure of the synthesized compound. Although the molecular ion peak is not observed, the presence of an (M+3) peak is detected, which confirms the addition of the hydroxybutyl groups to the siloxane backbone .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is not directly discussed in the provided papers. However, similar siloxane compounds exhibit a central Si-O-Si linkage flanked by various organic substituents, which in this case would be the hydroxybutyl groups. The molecular structure is crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can undergo various chemical reactions due to its reactive hydroxyl groups. For instance, it can be used as a precursor for the synthesis of UV-curable prepolymers, as demonstrated in the synthesis of 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane. This involves the reaction of the hydroxyl groups with other organic compounds to form a prepolymer that exhibits excellent photosensitivity and thermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane are inferred from its structure and the analysis of similar compounds. The presence of hydroxyl groups suggests that it may have some degree of solubility in polar solvents and potential reactivity with various chemical agents. The siloxane backbone contributes to the thermal stability and flexibility of the compound. The exact physical properties such as melting point, boiling point, and viscosity would depend on the molecular weight and the degree of polymerization of the siloxane .

科学研究应用

结构分析与合成

使用二甲基二氯硅烷、四氢呋喃和镁粉合成1,3-双(4-羟基丁基)四甲基二硅氧烷。通过核磁共振和傅里叶变换红外技术对其结构进行表征,提供了对其分子构型(You Ge, 2003)的重要见解。

质谱分析

对1,3-双(4-羟基丁基)四甲基二硅氧烷进行质谱分析,揭示了特定的分子离子峰和碎裂模式。这些发现对于了解其在不同电子轰击能量下的分子行为(You Ge, 2003)至关重要。

材料合成与表征

该化合物用于合成性能改进的水性聚氨酯,展示了其在材料科学中的实用性。它涉及到硅烷基化和甲氧基化等步骤,导致功能化聚硅氧烷的生成(Xiaoli Zhu et al., 2005)。

聚合物和超分子应用

1,3-双(4-羟基丁基)四甲基二硅氧烷衍生物已被用于合成新颖的二羧酸,然后用于创建酯大环和与金属配合物形成超分子结构。这些化合物展示了独特的热性能和光学性能(M. Zaltariov et al., 2014)。

在聚氨酯中的应用

该化合物在聚氨酯的制备中起着重要作用。它有助于形成具有低模量和高延展性等独特性能的弹性体,受到合成中硅链延伸剂结构的影响(R. Adhikari等,2003)。

抗菌活性

从1,3-双(4-羟基丁基)四甲基二硅氧烷衍生的席夫碱显示出对某些真菌和细菌的显着抗菌活性。这说明了该化合物在开发新的抗菌剂中的潜力(M. Zaltariov et al., 2013)。

在离子偏好中的应用

已经研究了1,3-双(4-羟基丁基)四甲基二硅氧烷衍生物与不同阴离子的相互作用,揭示了关于离子特异性现象和水溶液中相分离的见解(Łukasz Tabisz et al., 2020)。

具有改进膜性能的聚合物

使用1,3-双(4-羟基丁基)四甲基二硅氧烷合成的硅氧烷-亚酰亚胺共聚物展示出改进的膜性能,如降低的吸水性和透湿性。这对于需要特定膜特性的应用至关重要(R. Adhikari et al., 2011)。

安全和危害

属性

IUPAC Name |

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJKJLOCIDNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377681 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

CAS RN |

5931-17-9 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B1333081.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)